Ring Size Dictates Redox Potential: A 0.21 V Shift in Mn(III/II) E₁/₂ Between TACD and TACN
The redox potential of the Mn(III/II) couple is exquisitely sensitive to the macrocycle ring size and the number of 5-membered chelate rings formed. In a direct head-to-head comparison, the 1,4,7-triazacyclodecane (TACD) complex [Mn(tacd)₂]²⁺ exhibits an E₁/₂ of 0.95 V vs. NHE, which is 0.02 V higher than the TACN analog (0.93 V) and 0.21 V lower than the TACUD analog (1.16 V) [1]. This gradation is attributed to the fact that TACD forms an intermediate number of 5-membered chelate rings, which provide greater stabilization than the 6-membered rings predominant in TACUD but less than the three 5-membered rings in TACN [1].
| Evidence Dimension | Mn(III/II) redox potential (E₁/₂) |
|---|---|
| Target Compound Data | 0.95 V vs. NHE (ΔEp = 108 mV) for [Mn(tacd)₂]²⁺ |
| Comparator Or Baseline | 0.93 V for [Mn(tacn)₂]²⁺ (TACN); 1.16 V for [Mn(tacud)₂]²⁺ (TACUD) |
| Quantified Difference | +0.02 V vs. TACN; -0.21 V vs. TACUD |
| Conditions | Electrochemical measurement of Mn(III/II) couple in [MnL₂](OTf)₂ complexes |
Why This Matters
This 0.21 V range across triazamacrocycles demonstrates that TACD occupies a distinct electrochemical niche, which can be exploited for tuning catalyst overpotential or designing redox-responsive MRI contrast agents.
- [1] Banerjee, A.; Tolla, A. S.; Stjepanovic, S.; Sevilla, M. D.; Goodsell, J. L.; Angerhofer, A.; Brennessel, W. W.; Loloee, R.; Chavez, F. A. Structural, spectroscopic, electrochemical, and magnetic properties for manganese(II) triazamacrocyclic complexes. Inorg. Chim. Acta 2019, 486, 546–555. View Source
